molecular formula C15H18O3 B1200770 Ambrosin CAS No. 509-93-3

Ambrosin

Cat. No.: B1200770
CAS No.: 509-93-3
M. Wt: 246.30 g/mol
InChI Key: IFXGCKRDLITNAU-UHFFFAOYSA-N
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Description

Ambrosin is a pseudoguaianolide sesquiterpene lactone (STL) primarily isolated from plants of the Ambrosia genus, such as Ambrosia maritima and Hymenoclea salsola. This compound has demonstrated significant biological activities, including potent NF-κB inhibition, anti-inflammatory, anticancer, and neuroprotective effects . Notably, its ability to cross the blood-brain barrier (BBB) and inhibit amyloidogenesis positions it as a promising candidate for Alzheimer’s disease (AD) therapeutics .

Properties

IUPAC Name

6,9a-dimethyl-3-methylidene-3a,4,5,6,6a,9b-hexahydroazuleno[8,7-b]furan-2,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O3/c1-8-4-5-10-9(2)14(17)18-13(10)15(3)11(8)6-7-12(15)16/h6-8,10-11,13H,2,4-5H2,1,3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFXGCKRDLITNAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C(C3(C1C=CC3=O)C)OC(=O)C2=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30871720
Record name 6,9a-Dimethyl-3-methylidene-3,3a,4,5,6,6a,9a,9b-octahydroazuleno[4,5-b]furan-2,9-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30871720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

509-93-3
Record name Ambrosin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85235
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ambrosin can be synthesized through regio- and stereo-selective modifications of damsin, another sesquiterpene lactone. The synthesis involves the Saegusa-Ito oxidation, where the silylenol ether of damsin is treated with palladium to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves extraction from plant sources, particularly from species within the Ambrosia genus. The extraction process includes solvent extraction followed by purification steps such as chromatography to isolate this compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: Ambrosin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which may have enhanced or altered biological activities. For example, amino-derivatives of this compound have been studied for their improved solubility and pharmacokinetic profiles .

Mechanism of Action

Ambrosin exerts its effects primarily through the inhibition of the nuclear factor kappa B (NF-κB) pathway. The α-methylene-γ-lactone moiety of this compound acts as a Michael acceptor, reacting with cysteine residues in the NF-κB p65 subunit. This prevents the interaction between NF-κB and DNA, thereby inhibiting the transcription of pro-inflammatory genes . Additionally, this compound modulates other signaling pathways, such as the toll-like receptor 4 and peroxisome proliferator-activated receptor gamma pathways, contributing to its anti-inflammatory and anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pharmacokinetic and Structural Comparisons

Ambrosin’s structural and pharmacokinetic advantages over curcumin, a well-studied natural NF-κB inhibitor, are highlighted below:

Property This compound Curcumin Reference
Chemical Class Sesquiterpene lactone Polyphenol
LogP 1.2 (higher lipid solubility) 3.0
TPSA 54 Ų 93 Ų
BBB Permeability High (predicted) Low
Effective Dose (AD) 10 mg/kg 100 mg/kg

This compound’s lower topological polar surface area (TPSA) and logP value enhance its BBB penetration and oral bioavailability compared to curcumin, which suffers from rapid metabolism and instability in the gastrointestinal tract .

Efficacy in Neuroprotection and AD Models

  • NF-κB Inhibition: this compound and curcumin both suppress NF-κBp65 transcription, reducing downstream pro-inflammatory cytokines (TNF-α, IL-1β) and enzymes (COX-2, iNOS). However, this compound achieves comparable efficacy at 1/10th the dose of curcumin in LPS-induced AD mice .
  • Amyloidogenesis : this compound reduces amyloid plaques (Aβ) by inhibiting BACE1, mirroring curcumin’s effects but with superior pharmacokinetics .
  • Oxidative Stress: Both compounds mitigate nitrosative stress by lowering iNOS levels, though this compound’s nonpolar structure may enable more efficient neuronal uptake .

Anticancer Activity

This compound outperforms other STLs in selective cytotoxicity:

Compound IC50 (MDA-MB-231) Apoptosis Induction Toxicity to Normal Cells Reference
This compound 25 µM ↑ Bax, ↓ Bcl-2; caspase-3/9 activation Low (MCF-12A cells)
Neothis compound Not reported Moderate ROS generation Not studied
Damsin 15 µM c-Src kinase inhibition Moderate

This compound induces apoptosis in drug-resistant breast cancer cells (MDA-MB-231) via mitochondrial depolarization and ROS generation, with minimal toxicity to normal breast cells . In contrast, damsin and neothis compound show narrower therapeutic windows .

Anti-inflammatory and Immunomodulatory Effects

  • Comparison with Parthenolide: Both this compound and parthenolide (a feverfew-derived STL) inhibit NF-κB, but this compound’s superior BBB permeability makes it more viable for CNS disorders like AD .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ambrosin
Reactant of Route 2
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